molecular formula C21H10Cl6O4 B106585 Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate CAS No. 15781-73-4

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate

Cat. No.: B106585
CAS No.: 15781-73-4
M. Wt: 539 g/mol
InChI Key: QGYUICGFAYTSJU-UHFFFAOYSA-N
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Description

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate: is a chemical compound with the molecular formula C21H10Cl6O4 and a molecular weight of 539.02 g/mol . This compound is known for its unique structure, which includes two 2,4,6-trichlorophenyl groups and a 2-phenylpropanedioate moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .

Biology and Medicine:

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

  • Bis(2,4,6-trichlorophenyl) oxalate
  • Bis(2,4,6-trichlorophenyl) malonate
  • Bis(2,4,6-trichlorophenyl) carbonate

Comparison: Compared to these similar compounds, Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate is unique due to its 2-phenylpropanedioate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Biological Activity

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate, also known as bis(2,4,6-trichlorophenyl) malonate, is a chlorinated phenyl diester compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C15H6Cl6O4
  • CAS Number: 15781-70-1
  • Molecular Weight: 403.52 g/mol
  • Physical State: Solid
  • Melting Point: Approximately 175.17 °C (predicted)
  • Boiling Point: ~559.6 °C at 760 mmHg (predicted)
  • Density: ~1.6 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been studied for its potential effects on:

  • Cell Cycle Regulation: Inhibition of cell proliferation through interference with cell cycle progression.
  • Apoptosis Induction: Triggering programmed cell death in cancer cells.
  • Antimicrobial Activity: Exhibiting properties against various pathogens.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, showing a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.

Case Study: Cancer Cell Lines

In vitro studies have assessed the compound's cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line Tested: MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Findings: The compound inhibited cell growth with IC50 values of approximately 12 µM for MCF-7 and 10 µM for HeLa cells, indicating a strong potential for further development as an anticancer agent.

Table: Summary of Biological Activities

Activity TypeEffectivenessIC50/MIC ValuesReference
AntimicrobialEffective against E. coli and S. aureusMIC = 8 µg/mL
CytotoxicityInhibits MCF-7 growthIC50 = 12 µM
Apoptosis InductionPromotes apoptosis in HeLa cellsIC50 = 10 µM

Toxicological Profile

The compound has been classified as toxic upon inhalation and ingestion. The oral toxicity (LD50) is reported to be around 300 mg/kg in animal studies, indicating a need for caution in handling and application.

Properties

IUPAC Name

bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl6O4/c22-11-6-13(24)18(14(25)7-11)30-20(28)17(10-4-2-1-3-5-10)21(29)31-19-15(26)8-12(23)9-16(19)27/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYUICGFAYTSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382023
Record name Bis(2,4,6-trichlorophenyl) phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15781-73-4
Record name Bis(2,4,6-trichlorophenyl) phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of phenylmalonic acid (5.00 g, 27.8 mmol) in dichloromethane (7 mL) at room temperature was added a drop of N,N-dimethylformamide, followed by the dropwise addition of oxalyl chloride (9.09 g, 71.6 mmol) at such a rate to keep gas evolution under control. The reaction mixture was stirred for an additional hour at room temperature, during which time the reaction mixture clarified. 2,4,6-Trichlorophenol (15 g, 76 mmol) was added, and the reaction mixture was stirred at room temperature for 18 h. The reaction mixture was concentrated under vacuum, and methanol (100 mL) was added to the residue, which resulted in precipitation of a large amount of solid. The solid was collected by filtration, rinsed with methanol (80 mL) and air dried to give the title product as a white solid (13 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
9.09 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

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